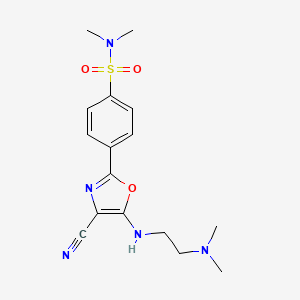

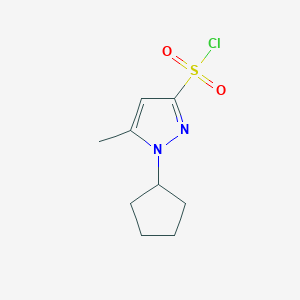

![molecular formula C8H8O3S B2947306 3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid CAS No. 1384433-83-3](/img/structure/B2947306.png)

3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a similar compound, (2E)-3-(furan-2-yl)-2-(2-methylphenyl)prop-2-enoic acid, includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 30 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 furane .科学的研究の応用

Synthesis and Chemical Properties

3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid is a compound that has been explored in various synthetic and chemical property studies. A notable application is in the synthesis of 2,4-disubstituted furan derivatives. The process involves treating dibromo phenylsulfonyl propene with 1,3-diketones under basic conditions. This method has been utilized for the preparation of compounds like rabdoketone A and nematotoxic furoic acid, showcasing the versatility of furan derivatives in chemical synthesis (Haines et al., 2011).

Antimicrobial Applications

The compound has also been assessed for its antimicrobial properties. One study synthesized 1-{3-[(furan-2-ylmethyl)sulfanyl] propanoyl}-4-substituted thiosemicarbazides and their cyclization products to 1,2,4-triazole rings. These new compounds demonstrated in vitro activity against Gram-positive bacteria, indicating the potential for this compound derivatives in developing antimicrobial agents (Trotsko et al., 2014).

Catalysis and Synthetic Methodologies

In catalysis, the copper(II)-catalyzed three-component reaction involving 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates has been reported. This reaction forms 4-sulfonylated furan-2(5H)-ones, showcasing the utility of this compound in complex catalytic synthesis processes that yield furan derivatives with potential applications in material science and drug development (Zhou et al., 2019).

Antitumor Activities

Additionally, the compound has been evaluated for its antitumor activity. Synthesis of new 5-ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one and their screening for antitumor activity highlight the potential therapeutic applications of these derivatives in cancer treatment (Horishny & Matiychuk, 2020).

Green Chemistry and Sustainability

From a sustainability perspective, this compound derivatives have been explored for their role in green chemistry applications. A scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2 has been investigated, offering a green alternative for producing FDCA, a key feedstock in the production of bio-based plastics (Dick et al., 2017).

特性

IUPAC Name |

(E)-3-(furan-2-ylmethylsulfanyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-8(10)3-5-12-6-7-2-1-4-11-7/h1-5H,6H2,(H,9,10)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNXNVOMXUGSQS-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CS/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2947226.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2947241.png)